molecular formula C14H20N2O2 B15260331 1-(2-Ethoxybenzoyl)piperidin-4-amine

1-(2-Ethoxybenzoyl)piperidin-4-amine

Cat. No.: B15260331
M. Wt: 248.32 g/mol
InChI Key: JKQCCNMMIYIUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidin-4-amine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2-Ethoxybenzoyl)piperidin-4-ol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethoxybenzoyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-(2-Ethoxybenzoyl)piperidin-4-amine can be compared with other piperidine derivatives:

    1-(2-Methoxybenzoyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and biological activities.

    1-(2-Chlorobenzoyl)piperidin-4-amine:

    1-(2-Hydroxybenzoyl)piperidin-4-amine: The presence of a hydroxyl group can enhance its solubility and reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16/h3-6,11H,2,7-10,15H2,1H3

InChI Key

JKQCCNMMIYIUEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.